molecular formula C10H9NO B8156839 2-(3-Vinylphenoxy)acetonitrile

2-(3-Vinylphenoxy)acetonitrile

Cat. No.: B8156839
M. Wt: 159.18 g/mol
InChI Key: WUVWNIYPNYJNCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Vinylphenoxy)acetonitrile is an organic compound characterized by the presence of a vinyl group attached to a phenoxyacetonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Vinylphenoxy)acetonitrile typically involves the reaction of 3-vinylphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Vinylphenoxy)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide can be used.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are commonly employed.

    Substitution: Conditions typically involve the use of strong acids or bases depending on the desired substitution.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Primary amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(3-Vinylphenoxy)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and advanced materials due to its reactive vinyl group.

Mechanism of Action

The mechanism of action of 2-(3-Vinylphenoxy)acetonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The vinyl group can undergo polymerization or addition reactions, while the nitrile group can be transformed into other functional groups through reduction or hydrolysis. These transformations enable the compound to act as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    2-(4-Vinylphenoxy)acetonitrile: Similar structure but with the vinyl group in the para position.

    2-(3-Ethylphenoxy)acetonitrile: Similar structure but with an ethyl group instead of a vinyl group.

Uniqueness: 2-(3-Vinylphenoxy)acetonitrile is unique due to the presence of both a vinyl group and a nitrile group, which provide a combination of reactivity and versatility not found in many other compounds. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

2-(3-ethenylphenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-2-9-4-3-5-10(8-9)12-7-6-11/h2-5,8H,1,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVWNIYPNYJNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.